

in vivo studies and animal models for 5-Isobutylpyrimidin-2-amine

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Compound of Interest		
Compound Name:	5-Isobutylpyrimidin-2-amine	
Cat. No.:	B15244730	Get Quote

Application Notes & Protocols for 5-Isobutylpyrimidin-2-amine

Disclaimer: As of October 2025, there is no publicly available literature detailing in vivo studies specifically for **5-Isobutylpyrimidin-2-amine**. The following application notes and protocols are based on established methodologies for structurally related aminopyrimidine derivatives, which frequently function as kinase inhibitors in preclinical oncology models. These notes are intended to serve as a comprehensive guide for researchers initiating in vivo studies with this novel compound.

Application Note 1: Preclinical Evaluation in Oncology

5-Isobutylpyrimidin-2-amine belongs to the aminopyrimidine class of small molecules, many of which have been investigated as potent inhibitors of protein kinases crucial for cancer cell proliferation and survival.[1][2] Preclinical in vivo studies are essential to determine the compound's therapeutic potential, pharmacokinetic profile, and safety. The most common application for compounds of this class is the evaluation of anti-tumor efficacy in rodent cancer models.

Key Applications:



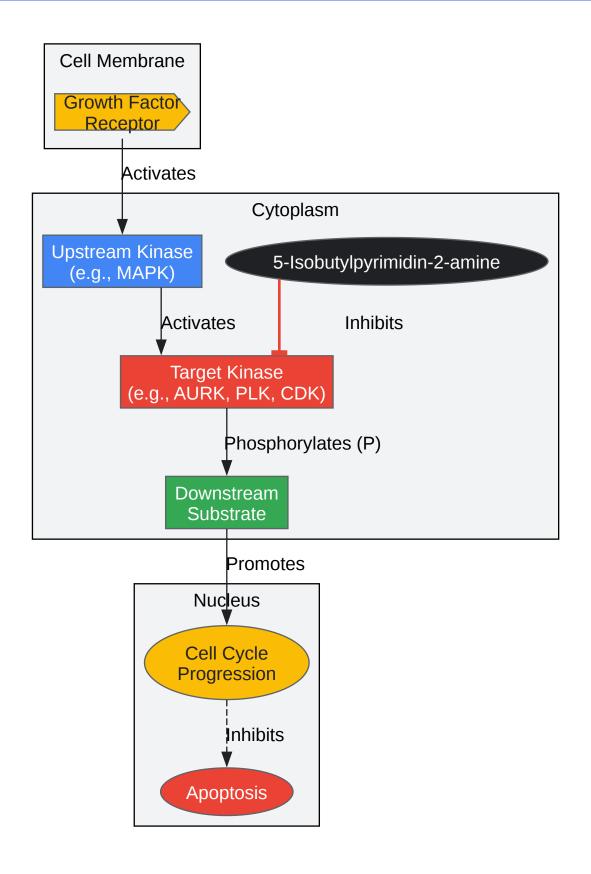
- Efficacy Studies: Assessing the anti-tumor activity in various cancer models, such as cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).[3][4]
- Pharmacokinetic (PK) Analysis: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in animal models to inform dosing schedules.[5][6]
- Pharmacodynamic (PD) Studies: Measuring the on-target effects of the compound in tumor tissue to correlate drug exposure with biological activity.
- Toxicity Studies: Evaluating the safety profile and identifying the maximum tolerated dose (MTD) in rodents.

Many pyrimidine derivatives target key regulators of the cell cycle, such as Aurora Kinases (AURK), Polo-like Kinases (PLK), or Cyclin-Dependent Kinases (CDK).[1][2][7] Inhibition of these pathways can lead to mitotic arrest and apoptosis in cancer cells. Therefore, a primary focus of in vivo work should be on oncology models where these pathways are known drivers of disease.

Signaling Pathway: Kinase Inhibition

The diagram below illustrates a generalized signaling pathway often targeted by aminopyrimidine-based kinase inhibitors. These compounds typically act as ATP-competitive inhibitors, blocking the phosphorylation of downstream substrates and thereby halting cell cycle progression and inducing apoptosis.





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Caption: Generalized ATP-competitive kinase inhibition pathway.



Protocol 1: Anti-Tumor Efficacy in a Cell Line-Derived Xenograft (CDX) Model

This protocol describes a standard method for evaluating the efficacy of **5-Isobutylpyrimidin- 2-amine** in an immunodeficient mouse model bearing subcutaneous tumors derived from a human cancer cell line.

- 1. Animal Model and Cell Line
- Animal: Female athymic nude mice (e.g., NU/NU), 6-8 weeks old.
- Cell Line: Select a relevant human cancer cell line (e.g., MV-4-11, acute myeloid leukemia, or A549, non-small cell lung cancer) based on in vitro sensitivity data.
- Cell Culture: Culture cells in recommended media and conditions until a sufficient number is obtained for implantation.
- 2. Tumor Implantation
- Harvest cultured cancer cells during their exponential growth phase.
- Resuspend cells in a sterile, serum-free medium or PBS, often mixed 1:1 with Matrigel to support initial tumor growth.
- Subcutaneously inject 5-10 x 10^6 cells in a volume of 100-200 μL into the right flank of each mouse.
- 3. Study Initiation and Randomization
- Monitor tumor growth using digital calipers. Tumor volume is calculated using the formula:
 Volume = (Length x Width²) / 2.
- When tumors reach an average volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
- 4. Compound Formulation and Dosing

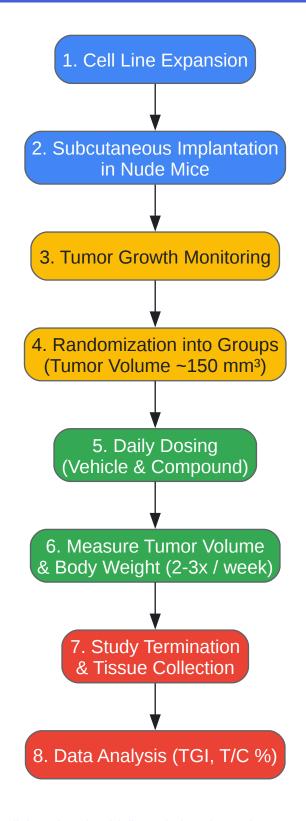


- Formulation (Vehicle): Prepare a vehicle suitable for the chosen administration route. A common example for oral gavage is 0.5% methylcellulose with 0.2% Tween 80 in sterile water.
- Dosing: Based on preliminary toxicity studies, select 2-3 dose levels of **5-Isobutylpyrimidin- 2-amine** (e.g., 10, 30, 100 mg/kg).
- Administration: Administer the compound and vehicle once daily (QD) or twice daily (BID) via oral gavage (PO) or intraperitoneal (IP) injection for a period of 14-21 days.
- 5. Monitoring and Endpoints
- Tumor Volume: Measure tumor volume 2-3 times per week.
- Body Weight: Record animal body weight 2-3 times per week as a measure of general toxicity.
- Clinical Observations: Monitor animals daily for any signs of distress or adverse effects.
- Study Termination: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at the end of the treatment period. Euthanize animals and collect tumors, blood, and other relevant tissues for further analysis (e.g., pharmacodynamics, histology).
- 6. Data Analysis
- The primary efficacy endpoint is the Tumor Growth Inhibition (TGI), calculated as: TGI (%) =
 (1 (ΔT / ΔC)) x 100, where ΔT is the change in mean tumor volume for the treated group
 and ΔC is the change for the control group.
- Another common metric is the ratio of the median tumor volume of the treated group to the control group (T/C %). A T/C value of 29.98% was reported for one aminopyrimidine derivative in an MV-4-11 xenograft model.[7]

Experimental Workflow: Xenograft Efficacy Study

The following diagram outlines the key steps in the xenograft protocol.





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Caption: Workflow for a typical in vivo xenograft efficacy study.

Data Presentation



The following tables represent hypothetical but realistic data from in vivo studies based on published results for similar aminopyrimidine kinase inhibitors.

Table 1: Hypothetical Efficacy Data in MV-4-11 Xenograft Model

Group	Dose (mg/kg, PO, QD)	Mean Tumor Volume at Day 21 (mm³)	TGI (%)	T/C (%)	Mean Body Weight Change (%)
Vehicle Control	0	1450 ± 180	-	100	-2.5
5- Isobutylpyrimi din-2-amine	10	980 ± 150	33.1	67.6	-3.1
5- Isobutylpyrimi din-2-amine	30	550 ± 95	62.1	37.9	-4.5
5- Isobutylpyrimi din-2-amine	100	275 ± 60	81.0	19.0	-8.2

Data are presented as mean ± SEM. TGI: Tumor Growth Inhibition; T/C: Treated/Control.

Table 2: Hypothetical Pharmacokinetic Parameters in Mice



Parameter	IV Bolus (2 mg/kg)	Oral Gavage (10 mg/kg)
Cmax	1850 ng/mL	950 ng/mL
T½ (Half-life)	2.1 hours	2.5 hours
AUC (0-inf)	3200 hr <i>ng/mL</i>	4100 hrng/mL
Clearance (CL)	10.4 mL/min/kg	-
Bioavailability (F%)	-	42.7%

Cmax: Maximum plasma concentration; T½: Elimination half-life; AUC: Area under the curve.

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